Direct Comparison of Anti-Proliferative Potency in Ovarian Cancer Cells: DMU-212 vs. Resveratrol
DMU-212 demonstrates significantly higher cytotoxic potency compared to its parent compound, resveratrol, in ovarian cancer cell lines. In A-2780 cells, the IC50 of DMU-212 was 0.71 μM, whereas the IC50 for resveratrol was notably higher at 10.5 μM [1]. This represents a nearly 15-fold increase in potency for DMU-212. The differential was even more pronounced in SKOV-3 cells, with IC50 values of 11.51 μM and 24.65 μM for DMU-212 and resveratrol, respectively [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | A-2780 cells: 0.71 μM; SKOV-3 cells: 11.51 μM |
| Comparator Or Baseline | Resveratrol: A-2780 cells: 10.5 μM; SKOV-3 cells: 24.65 μM |
| Quantified Difference | A-2780: 14.8-fold increase in potency (10.5 μM / 0.71 μM); SKOV-3: 2.1-fold increase in potency (24.65 μM / 11.51 μM) |
| Conditions | Cytotoxicity assessed in human ovarian cancer A-2780 and SKOV-3 cell lines using an MTT or similar assay after 72h exposure [1]. |
Why This Matters
The substantial increase in potency against ovarian cancer cells makes DMU-212 a superior choice for experiments where a robust cytotoxic response is required at lower concentrations, potentially reducing off-target effects and improving in vitro efficacy profiles.
- [1] Hanna Piotrowska, Krzysztof Myszkowski, Agata Ziółkowska, Katarzyna Kulcenty, Marcin Wierzchowski, Mariusz Kaczmarek, Marek Murias, Eliza Kwiatkowska-Borowczyk, Jadwiga Jodynis-Liebert. Resveratrol analogue 3,4,4',5-tetramethoxystilbene inhibits growth, arrests cell cycle and induces apoptosis in ovarian SKOV-3 and A-2780 cancer cells. Toxicol Appl Pharmacol. 2012 Aug 15;263(1):53-60. View Source
